![molecular formula C26H27N3O6S B2521382 N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide CAS No. 1025032-66-9](/img/structure/B2521382.png)
N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-4-methylbenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a tosyl group, and a benzamide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan ring, piperazine ring, tosyl group, and benzamide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl groups and the ability of the piperazine ring to form hydrogen bonds could affect its solubility .Scientific Research Applications
Anticancer Activity
Furan derivatives have garnered attention due to their potential as antitumor agents. This compound’s unique structure, incorporating both furan and piperazine moieties, could contribute to its cytotoxic effects. Researchers are investigating its ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
Anti-Tubercular Properties
Given the global health challenge posed by tuberculosis (TB), compounds with anti-TB activity are crucial. The presence of the furan ring in this molecule suggests potential antimycobacterial effects. Researchers may explore its efficacy against Mycobacterium tuberculosis, especially in combination with other TB drugs .
Analgesic and Anti-Inflammatory Effects
Furan derivatives have been studied for their analgesic properties. This compound’s structural features may contribute to pain relief by interacting with opioid receptors or modulating inflammatory pathways. Investigating its potential as an analgesic or anti-inflammatory agent is warranted .
Neuroprotective Applications
The furan ring’s presence often correlates with neuroprotective effects. Researchers might explore whether this compound can mitigate neurodegenerative conditions or enhance neuronal survival. Investigations into its interactions with neurotransmitter systems and neuroinflammation pathways are essential .
Antibacterial and Antifungal Activity
Furan derivatives exhibit promising antibacterial and antifungal properties. This compound’s piperazine and furan moieties could contribute to its efficacy against microbial pathogens. Researchers may evaluate its potential as a novel antimicrobial agent .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-18-5-9-20(10-6-18)23(30)27-24(36(33,34)21-11-7-19(2)8-12-21)26(32)29-15-13-28(14-16-29)25(31)22-4-3-17-35-22/h3-12,17,24H,13-16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFVHXKRCJKUFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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